molecular formula C11H12N4O2S B2924978 N-((5-methylisoxazol-3-yl)methyl)-2-(pyrimidin-2-ylthio)acetamide CAS No. 1251580-40-1

N-((5-methylisoxazol-3-yl)methyl)-2-(pyrimidin-2-ylthio)acetamide

Cat. No.: B2924978
CAS No.: 1251580-40-1
M. Wt: 264.3
InChI Key: CITIIIFTUSEITO-UHFFFAOYSA-N
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Description

N-((5-methylisoxazol-3-yl)methyl)-2-(pyrimidin-2-ylthio)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a 5-methylisoxazole ring and a pyrimidine ring, connected via a thioacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-methylisoxazol-3-yl)methyl)-2-(pyrimidin-2-ylthio)acetamide typically involves the following steps:

    Formation of 5-methylisoxazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of pyrimidine-2-thiol: Pyrimidine-2-thiol can be synthesized from pyrimidine derivatives through thiolation reactions.

    Coupling Reaction: The final step involves the coupling of 5-methylisoxazole with pyrimidine-2-thiol using a suitable acylating agent to form the thioacetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((5-methylisoxazol-3-yl)methyl)-2-(pyrimidin-2-ylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioacetamide group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the isoxazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which N-((5-methylisoxazol-3-yl)methyl)-2-(pyrimidin-2-ylthio)acetamide exerts its effects can vary depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the isoxazole and pyrimidine rings can facilitate binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-((5-methylisoxazol-3-yl)methyl)-2-(pyrimidin-2-ylthio)acetamide: can be compared with other acetamide derivatives that contain similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of the 5-methylisoxazole and pyrimidine rings, which can confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-pyrimidin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-8-5-9(15-17-8)6-14-10(16)7-18-11-12-3-2-4-13-11/h2-5H,6-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITIIIFTUSEITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CNC(=O)CSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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